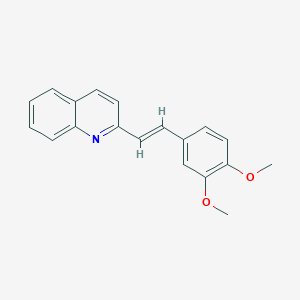
2-(3,4-Dimethoxystyryl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-Dimethoxystyryl)quinoline is a useful research compound. Its molecular formula is C19H17NO2 and its molecular weight is 291.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59067. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Structure
The compound 2-(3,4-Dimethoxystyryl)quinoline has the following molecular characteristics:
- Molecular Formula : C17H17N1O3
- CAS Number : 75903-25-2
The structure features a quinoline core substituted with a dimethoxystyryl group, which contributes to its biological activity.
Antitumor Activity
Numerous studies have highlighted the antitumor potential of this compound derivatives. For instance:
- A study indicated that derivatives with the 3,4,5-trimethoxystyryl moiety exhibited potent anti-proliferative activity against human cancer cell lines A549, HT29, and T24, with IC50 values comparable to or better than cisplatin .
| Compound | Cell Line | IC50 (μmol/L) |
|---|---|---|
| 3,4,5-trimethoxystyryl derivative | A549 | 2.38 |
| 3,4,5-trimethoxystyryl derivative | HT29 | 4.52 |
| 3,4,5-trimethoxystyryl derivative | T24 | 9.86 |
This suggests significant potential for developing new anticancer agents based on this compound.
Antibacterial Properties
Research has shown that this compound exhibits antibacterial properties against various strains. The compound's coordination complexes have demonstrated effective antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL.
Antifungal Activity
In addition to antibacterial properties, derivatives of this compound have shown antifungal activity against pathogens such as Aspergillus niger and Fusarium solani, indicating its broad-spectrum antimicrobial potential.
Organic Synthesis
This compound serves as a valuable precursor in organic synthesis:
- It is utilized in the synthesis of various heterocyclic compounds.
- The compound facilitates palladium-catalyzed ortho-arylation reactions, allowing for the development of biaryl amide derivatives and bioactive compounds.
Green Chemistry Approaches
Recent advancements have focused on green synthesis methods for producing quinoline derivatives. For example, eco-friendly solvents like deep eutectic solvents (DES) have been employed to synthesize structurally novel derivatives without hazardous reagents .
Case Study 1: Antitumor Evaluation
A study evaluating a series of diethyl 2-styrylquinoline-3-carboxylate derivatives demonstrated their potential as anticancer agents through in vitro assays against multiple human cancer cell lines. The results were promising enough to warrant further investigation into their mechanisms of action and therapeutic applications .
Case Study 2: Antibacterial Efficacy
Another investigation focused on synthesizing N-(2-aminophenyl)-based compounds revealed significant antibacterial efficacy against common pathogens. This study underscored the importance of modifying the quinoline structure to enhance biological activity.
Properties
CAS No. |
75903-25-2 |
|---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C19H17NO2/c1-21-18-12-8-14(13-19(18)22-2)7-10-16-11-9-15-5-3-4-6-17(15)20-16/h3-13H,1-2H3/b10-7+ |
InChI Key |
XAEBIRLRAIYZMN-JXMROGBWSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















